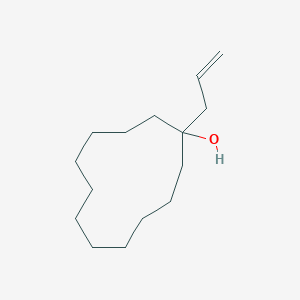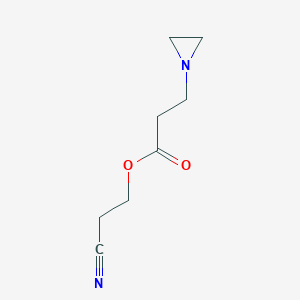![molecular formula C36H60O6 B14698040 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane CAS No. 25052-37-3](/img/structure/B14698040.png)
37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
37,38,39,40,41,42-Hexaoxaheptacyclo[32211~4,7~1~10,13~1~16,19~1~22,25~1~28,31~]dotetracontane is a complex organic compound characterized by its unique heptacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization and oxidation reactions to form the heptacyclic structure. Key reagents used in these reactions include strong oxidizing agents and catalysts that facilitate the formation of the multiple oxygen bridges.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce simpler cyclic structures.
Wissenschaftliche Forschungsanwendungen
37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model system to study complex ring structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery system or as a scaffold for designing new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple oxygen atoms and ring structure allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calixarenes: These compounds have similar cyclic structures and are used in various chemical and biological applications.
Cyclodextrins: Known for their ability to form inclusion complexes, cyclodextrins share some structural similarities with 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane.
Crown Ethers: These compounds also contain multiple oxygen atoms and are used in coordination chemistry and molecular recognition studies.
Uniqueness
What sets this compound apart is its heptacyclic structure, which provides unique chemical properties and potential applications not found in simpler cyclic compounds. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
25052-37-3 |
|---|---|
Molekularformel |
C36H60O6 |
Molekulargewicht |
588.9 g/mol |
IUPAC-Name |
37,38,39,40,41,42-hexaoxaheptacyclo[32.2.1.14,7.110,13.116,19.122,25.128,31]dotetracontane |
InChI |
InChI=1S/C36H60O6/c1-2-26-15-16-28-5-6-30(39-28)19-20-32-9-10-34(41-32)23-24-36-12-11-35(42-36)22-21-33-8-7-31(40-33)18-17-29-4-3-27(38-29)14-13-25(1)37-26/h25-36H,1-24H2 |
InChI-Schlüssel |
YCJDADWAWDJQQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(O2)CCC3CCC(O3)CCC4CCC(O4)CCC5CCC(O5)CCC6CCC(O6)CCC7CCC1O7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


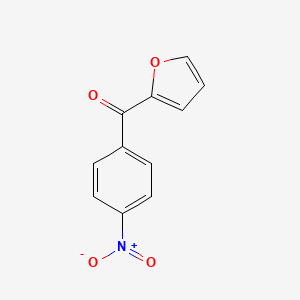
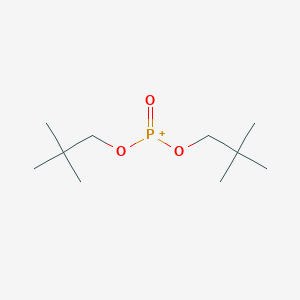
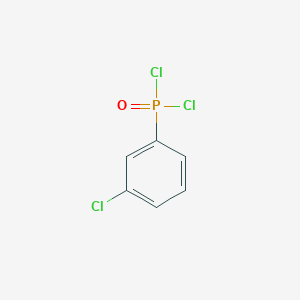
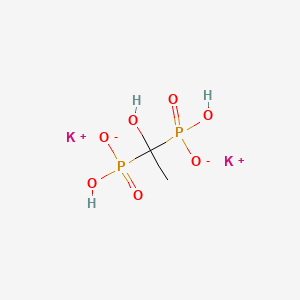
![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)
![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)


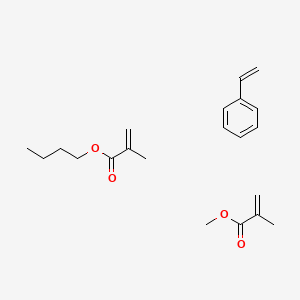
![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)
